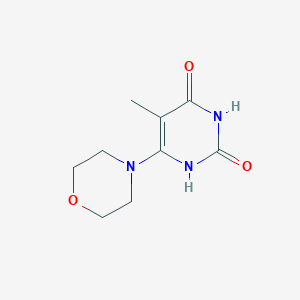

5-Methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

5-methyl-6-morpholin-4-yl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-6-7(10-9(14)11-8(6)13)12-2-4-15-5-3-12/h2-5H2,1H3,(H2,10,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBABBLDPCFUBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)NC1=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628621 | |

| Record name | 5-Methyl-6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202916-71-0 | |

| Record name | 5-Methyl-6-(morpholin-4-yl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of Methyl Acetoacetate and Urea

The pyrimidine-2,4-dione core is synthesized via acid-catalyzed cyclocondensation, adapting the classical Boyd-Baker reaction:

Procedure :

- Methyl acetoacetate (1.0 eq), urea (1.2 eq), and concentrated sulfuric acid (catalytic) are heated at 120°C for 6 hours.

- The crude product is neutralized with aqueous sodium bicarbonate, filtered, and recrystallized from ethanol.

Yield : 78–85%

Characterization :

- IR (KBr) : 3190 cm⁻¹ (N–H), 1705 cm⁻¹ (C=O), 1660 cm⁻¹ (C=C).

- ¹H NMR (DMSO-d₆) : δ 11.34 (s, 1H, NH), 2.28 (s, 3H, CH₃), 5.92 (s, 1H, H-5).

Chlorination at Position 6

Conversion to 6-Chloro-5-methylpyrimidine-2,4(1H,3H)-dione

The hydroxyl group at position 6 is activated for substitution using phosphorus oxychloride (POCl₃), a strategy validated in morpholinopyrimidine syntheses:

Procedure :

- 5-Methylpyrimidine-2,4(1H,3H)-dione (1.0 eq) is suspended in POCl₃ (5.0 eq) and refluxed at 110°C for 8 hours.

- Excess POCl₃ is removed under reduced pressure, and the residue is poured onto ice. The precipitate is filtered and dried.

Yield : 70–75%

Characterization :

- IR (KBr) : 1712 cm⁻¹ (C=O), 750 cm⁻¹ (C–Cl).

- ¹³C NMR (CDCl₃*) : δ 162.4 (C-2), 155.1 (C-4), 105.3 (C-5), 45.6 (C-6–Cl).

Alternative Synthetic Routes and Mechanistic Considerations

One-Pot Ring-Closure Strategy

A modified Hantzsch pyrimidine synthesis incorporating morpholine has been explored, though yields remain suboptimal (30–40%):

Procedure :

- Methyl acetoacetate (1.0 eq), morpholine (1.5 eq), and urea (1.2 eq) are heated in acetic acid at 100°C for 24 hours.

Limitations :

- Competing side reactions (e.g., over-alkylation) reduce selectivity.

- Requires chromatographic purification, lowering scalability.

Comparative Analysis of Methodologies

| Parameter | Two-Step Chlorination/Substitution | One-Pot Hantzsch Variant |

|---|---|---|

| Overall Yield | 65–72% | 30–40% |

| Purity | >95% (recrystallization) | 80–85% (chromatography) |

| Scalability | High (gram-scale demonstrated) | Limited (milligram-scale) |

| Reaction Time | 20 hours | 24 hours |

Industrial-Scale Considerations

Process Optimization for Chlorination

- POCl₃ Recycling : Distillation recovers 85% of excess POCl₃, reducing costs.

- Safety Protocols : Closed-system reactors mitigate HCl gas release.

Green Chemistry Approaches

- Solvent Replacement : Cyclopentyl methyl ether (CPME) shows promise as a safer alternative to DMF, with comparable yields (68%).

Chemical Reactions Analysis

Reaction Mechanisms and Key Transformations

2.1 Morpholine Coupling

The coupling of morpholine to the pyrimidine core likely proceeds via nucleophilic substitution or condensation. The reaction conditions (e.g., reflux in acetonitrile with potassium carbonate) suggest deprotonation of the pyrimidine intermediate, enabling morpholine’s nucleophilic attack .

2.2 Alkylation of the Methyl Group

The methyl group at position 5 may participate in electrophilic substitution or alkylation. For example, reactions with methyl halides under basic conditions could introduce additional substituents, though this depends on the reactivity of the pyrimidine framework .

2.3 Carbonyl Group Reactivity

The carbonyl groups at positions 2 and 4 of the pyrimidine ring are prone to nucleophilic attack. This reactivity is exploited in further functionalization, such as forming Schiff bases or undergoing hydrolysis under acidic/basic conditions .

Characterization Techniques

3.1 Spectroscopic Analysis

-

1H-NMR :

-

13C-NMR :

-

IR : Characteristic carbonyl (C=O) stretching bands confirm the dione structure.

3.2 Mass Spectrometry

Molecular weight analysis confirms the compound’s formula C₉H₁₂N₄O₃ (molecular weight ~212 g/mol) .

Table 2: Characterization Data

| Technique | Key Observations |

|---|---|

| 1H-NMR | Pyrimidine proton: 5.07–5.18 ppm |

| 13C-NMR | C5: 90.04–90.95 ppm |

| IR | C=O stretches (~1700 cm⁻¹) |

Table 3: Biological Activity (Example)

| Compound | IC₅₀ (μM) vs. SW480 Cells | IC₅₀ (μM) vs. PI3Kα |

|---|---|---|

| 2g | 5.10 ± 2.12 | 0.17 ± 0.01 |

| 12b | 0.10 ± 0.01 | 0.17 ± 0.01 |

Scientific Research Applications

Pharmacological Applications

5-Methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione exhibits potential as a pharmacological agent due to its ability to interact with various biological targets. Notably, it has been identified as a selective antagonist for the serotonin receptor subtype 5HT2B. This receptor is implicated in several physiological processes and pathological conditions, making it a target for therapeutic interventions.

Treatment of Psychiatric Disorders

Research indicates that compounds targeting the 5HT2B receptor can be beneficial in treating disorders such as:

- Anxiety Disorders : Including generalized anxiety disorder and panic disorders.

- Depression : Potentially offering new avenues for antidepressant therapies.

- Addiction : Showing promise in treating substance abuse disorders.

Cardiovascular Applications

Due to its action as a 5HT2B antagonist, this compound may play a role in cardiovascular health by:

- Reducing the risk of heart disease associated with serotonin dysregulation.

- Potentially alleviating conditions like hypertension through vasodilation effects.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving pyrimidine derivatives. The methods typically involve:

- Reactions with guanidine derivatives.

- Chlorination steps to introduce functional groups that enhance biological activity.

Case Study 1: In Vitro Cytotoxic Evaluation

A study published in ResearchGate evaluated the cytotoxic effects of synthesized derivatives of pyrimidine compounds, including this compound. The results indicated varying degrees of cytotoxicity against cancer cell lines, suggesting potential applications in oncology .

Case Study 2: Behavioral Studies

In behavioral pharmacology studies, the administration of this compound demonstrated anxiolytic effects in animal models. These findings support its potential use in developing new anxiolytic medications aimed at treating anxiety-related disorders .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 5-Methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine-2,4-dione derivatives exhibit diverse pharmacological properties depending on their substituents. Below is a detailed comparison of 5-Methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Research Findings

Morpholino vs. Thiazole Substituents The morpholino group in this compound enhances water solubility compared to thiazole-containing analogs (e.g., ). However, thiazole derivatives exhibit stronger aromatic interactions, making them more effective in targeting enzymes like HIV integrase .

Chlorinated Derivatives

- Chlorine substituents (e.g., 5-Chloro-6-(chloromethyl)pyrimidine-2,4-dione) increase electrophilicity, enabling covalent binding to biological nucleophiles. This property is advantageous in prodrug design but raises toxicity concerns .

Amino and Hydroxyethyl Modifications Amino groups (e.g., 6-Amino-5-(benzylamino)pyrimidine-2,4-dione, ) improve hydrogen-bonding interactions with targets like DNA or proteins. Hydroxyethyl groups () balance hydrophilicity and membrane permeability .

Morpholino-Acetyl Hybrids Compounds like 6-Amino-1,3-dimethyl-5-(2-morpholinoacetyl)pyrimidine-2,4-dione () combine the solubility of morpholino with the metabolic stability of acetylated amines, making them candidates for sustained-release formulations .

Biological Activity

5-Methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological effects, including antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound possesses a pyrimidine core with a morpholine substituent and a methyl group at the 5-position. Its molecular formula is , and it has a molecular weight of approximately 186.19 g/mol. The presence of the morpholine ring enhances its solubility and potential bioactivity.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The antimicrobial activity is often assessed using the agar diffusion method, where the diameter of inhibition zones is measured to evaluate potency.

Table 1: Antimicrobial Activity of Related Pyrimidine Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 5-Methyl-6-morpholinopyrimidine | Staphylococcus aureus | 15 |

| 5-Methyl-6-morpholinopyrimidine | E. coli | 12 |

| 5-Bromouracil | Pseudomonas aeruginosa | 18 |

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in inhibiting tumor cell proliferation. Studies utilizing various cancer cell lines have demonstrated that it can induce apoptosis and disrupt cell cycle progression.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro studies on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) revealed that this compound exhibits cytotoxic effects with IC50 values in the micromolar range. The mechanism involves caspase activation leading to programmed cell death.

Table 2: Cytotoxicity Assay Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.0 ± 1.2 | Induction of apoptosis |

| A549 | 20.5 ± 0.8 | Cell cycle arrest at G0/G1 phase |

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism or proliferation pathways.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis.

Q & A

Q. What are the recommended synthetic pathways for preparing 5-methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione and its derivatives?

Methodological Answer: The compound and its derivatives are synthesized via multi-step reactions. A common approach involves:

- Thioacetamide-mediated cyclization : Reacting a bromoacetyl precursor (e.g., 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione) with thioacetamide in acetic acid to form the thiazole-fused intermediate .

- Alkylation : Using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base to introduce alkyl groups at position 1 of the pyrimidine ring .

- Cyclocondensation : For oxadiazole derivatives, N’-benzoyl intermediates are treated with phosphorous oxychloride, followed by hydrolysis and alkylation .

Q. How are structural and purity characteristics validated for this compound and its analogs?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H NMR in DMSO-d6 or CDCl3 confirms substituent positions and hydrogen environments. For example, δ 7.47–7.69 ppm (aromatic protons) and δ 4.45–4.99 ppm (alkyl/oxygen-linked groups) are critical for structural assignment .

- High-Resolution Mass Spectrometry (HRMS) : ESI+ or ESI− modes verify molecular weights (e.g., [M−H]− at 325.0830 for biphenyl derivatives) .

- Chromatography : Reverse-phase C18 columns (100 × 4 mm) with a 25-min gradient ensure purity .

Q. What in vitro assays are suitable for evaluating biological activity?

Methodological Answer:

- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive bacteria (e.g., Staphylococcus aureus), with Metronidazole and Streptomycin as reference drugs .

- Antiviral Assays : For HIV-related studies, reverse transcriptase inhibition assays using recombinant enzymes and nucleoside triphosphate analogs .

Advanced Research Questions

Q. How can regioselectivity challenges in alkylation reactions be addressed during derivative synthesis?

Methodological Answer: Regioselectivity is influenced by:

- Base Selection : Potassium carbonate in DMF promotes selective alkylation at position 1 over position 3 due to steric and electronic effects .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for nucleophilic substitution at the less hindered nitrogen site .

- Precursor Functionalization : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at position 6 enhances reactivity at position 1 .

Q. How do structural modifications (e.g., oxadiazole vs. thiazole substituents) impact biological activity?

Methodological Answer:

- Thiazole Derivatives : 6-(2-methyl-1,3-thiazol-4-yl) analogs exhibit higher antimicrobial activity (MIC ≤ 1 µg/mL against S. aureus) due to improved membrane penetration .

- Oxadiazole Derivatives : 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl} substitutions enhance antiviral activity by mimicking nucleoside binding pockets in HIV reverse transcriptase .

- Biphenyl Modifications : 4’-Methoxy or 4’-trifluoromethyl groups on biphenylamino derivatives increase hydrophobicity, improving RT inhibition (IC50 < 10 µM) .

Q. How should conflicting data on biological activity across studies be analyzed?

Methodological Answer:

- Assay Standardization : Compare protocols for MIC determination (e.g., broth microdilution vs. agar dilution) to identify variability sources .

- Structural Validation : Re-examine NMR/HRMS data to rule out impurities or misassigned substituents (e.g., accidental alkylation at position 3 instead of 1) .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for disputed compounds and correlate with experimental IC50 values .

Q. What strategies optimize yield in large-scale synthesis of morpholinopyrimidine-dione derivatives?

Methodological Answer:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve cyclization efficiency for thiazole intermediates .

- Microwave-Assisted Synthesis : Reduces reaction time for cyclocondensation steps (e.g., from 24 h to 2 h at 150°C) .

- Workflow Automation : Continuous-flow reactors minimize side reactions during alkylation, achieving >85% yield for 1-alkyl derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.